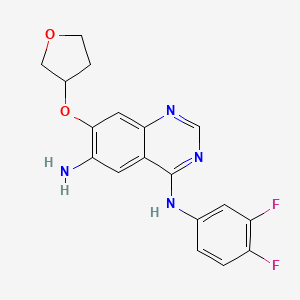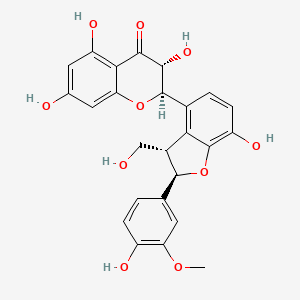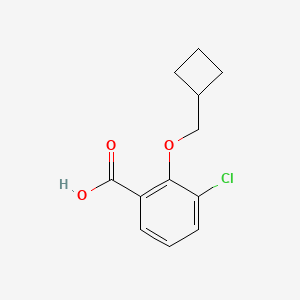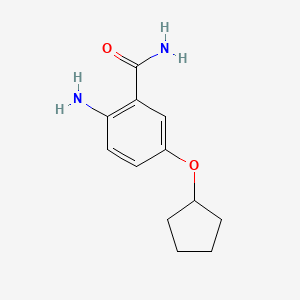
Dexamethasone 21-O-beta-D-galactopyranoside, Min.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone 21-O-beta-D-galactopyranoside is a synthetic glucocorticoid derivative. It is a prodrug of dexamethasone, which means it is converted into the active drug dexamethasone in the body. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in research to study gene expression and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-O-beta-D-galactopyranoside typically involves the glycosylation of dexamethasone with a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the glycoside bond. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of dexamethasone 21-O-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone 21-O-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The glycoside bond can be hydrolyzed enzymatically or chemically to release dexamethasone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Substitution: The galactose moiety can be substituted with other sugar derivatives under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as beta-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
Hydrolysis: The primary product is dexamethasone.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dexamethasone 21-O-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycoside bonds.
Biology: Employed in studies of gene expression, particularly in systems where dexamethasone-inducible promoters are used.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drug delivery systems and prodrug formulations.
Wirkmechanismus
The mechanism of action of dexamethasone 21-O-beta-D-galactopyranoside involves its conversion to dexamethasone in the body. Dexamethasone binds to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation. The galactose moiety enhances the solubility and bioavailability of the compound, making it more effective in certain applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone 21-O-beta-D-glucopyranoside: Another glycosylated form of dexamethasone with similar properties.
Prednisolone 21-O-beta-D-galactopyranoside: A similar prodrug of prednisolone, another glucocorticoid.
Hydrocortisone 21-O-beta-D-galactopyranoside: A prodrug of hydrocortisone with comparable anti-inflammatory effects.
Uniqueness
Dexamethasone 21-O-beta-D-galactopyranoside is unique due to its specific glycosylation with galactose, which can influence its pharmacokinetics and pharmacodynamics. This modification can enhance its solubility, stability, and bioavailability compared to other glycosylated derivatives.
Eigenschaften
Molekularformel |
C28H39FO10 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3 |
InChI-Schlüssel |
CBHWNVHRXOVHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)





